7-Bromo-2-methylquinolin-8-amine
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Overview
Description
7-Bromo-2-methylquinolin-8-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are widely studied for their potential therapeutic properties, including antimalarial, antimicrobial, and anticancer activities .
Preparation Methods
The synthesis of 7-Bromo-2-methylquinolin-8-amine can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinolin-8-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted. Microwave-assisted synthesis and ultrasound-promoted reactions are also employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
7-Bromo-2-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are typically used.
Coupling Reactions: The amine group can participate in coupling reactions with aryl halides or acyl chlorides to form amides or other derivatives
Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In antimalarial applications, it interferes with the heme detoxification process in Plasmodium parasites, thereby exerting its antimalarial effects .
Comparison with Similar Compounds
7-Bromo-2-methylquinolin-8-amine can be compared with other quinoline derivatives such as:
7-Bromo-8-methylquinolin-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
8-Quinolinamine: Lacks the bromine and methyl groups, resulting in different pharmacological properties and applications.
2-Methylquinolin-8-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-bromo-2-methylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBEPMGPRYZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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